Henicosanoate
Description
Contextualization within Lipid Biochemistry Research
Henicosanoic acid is classified as a long-chain saturated fatty acid, typically defined as having an aliphatic tail containing between 13 and 21 carbon atoms. hmdb.casolubilityofthings.comiarc.fr Its structure consists of a straight hydrocarbon chain with a carboxyl group at one end. hmdb.canih.govwikipedia.org In biological systems, fatty acids can exist in their free form or esterified to glycerol (B35011) backbones in triglycerides and glycerophospholipids, or linked to sphingosine (B13886) in sphingolipids. Research in lipid biochemistry often involves identifying and quantifying the fatty acid composition of various biological samples to understand metabolic pathways, dietary impacts, and the lipid profiles associated with different physiological or pathological states. Henicosanoate's presence in various organisms underscores its relevance as a component that may be encountered and studied within comprehensive lipid analyses.
Historical Perspective on this compound Discovery and Early Research
While a specific historical account detailing the singular "discovery" of henicosanoic acid is not prominently documented in the provided search results, its presence in natural sources has been noted over time through the analysis of lipids from various organisms. Early research in lipid chemistry involved the isolation and characterization of fatty acids from fats and oils using techniques available at the time, such as saponification and fractional distillation. The identification of specific fatty acids, including less common ones like henicosanoic acid, would have relied on these methods and later, on chromatographic techniques. For instance, henicosanoic acid has been reported in organisms such as Hoya crassipes and Hoya pseudolanceolata, indicating its identification in plant lipid profiles. nih.gov Its detection in substances like beeswax and chicken skin lipids also points to its recognition as a component of natural lipid mixtures in historical or early analytical studies of these materials. solubilityofthings.comlipidmaps.org The development of more sophisticated analytical techniques, such as gas chromatography (GC) and mass spectrometry (MS), significantly advanced the ability to identify and quantify specific fatty acids like this compound within complex biological samples, contributing to its characterization over time.
Current Academic Significance and Emerging Research Trajectories for this compound
Currently, this compound and its parent acid, henicosanoic acid, hold academic significance primarily as components identified in diverse biological matrices and as subjects of analytical chemistry research. Its presence in human milk fat and adipose tissue highlights its relevance in studies of human metabolism and nutrition. iarc.frlipidmaps.org Research trajectories involving this compound often fall within broader studies of lipidomics, natural product chemistry, and the investigation of the biological activities of plant and microbial extracts.
Detailed research findings often focus on the identification of henicosanoic acid within the complex chemical profiles of various organisms. For example, it has been identified as a constituent in the leaves of Chenopodium album rjptonline.orgresearchgate.net and in the stem bark of Ficus abutilifolia, where a compound named pentacosyl this compound was isolated. sciencegate.app Methyl this compound, a derivative, has also been identified in studies on plants like Radix Ranunculi Ternate. ebi.ac.uk
Furthermore, henicosanoic acid serves as an analytical standard in chromatographic analyses, which is crucial for the accurate identification and quantification of fatty acids in research samples. chemicalbook.comsigmaaldrich.com This role as a reference compound is fundamental in lipid biochemistry laboratories studying fatty acid profiles.
The detection of henicosanoic acid in the lipopolysaccharides of bacteria like Rickettsia typhi and Rickettsia prowazekii indicates its relevance in the study of bacterial lipid composition and its potential implications for understanding host-pathogen interactions. lipidmaps.org
The diverse sources in which this compound is found underscore its widespread occurrence in nature and its continued appearance in academic research focused on characterizing the lipid profiles of different organisms and natural products.
Here are some data points regarding the properties and sources of henicosanoic acid:
| Property | Value | Source(s) |
| Melting Point | 74-76 °C | nih.govchemicalbook.com |
| Molecular Formula | C₂₁H₄₂O₂ | iarc.frnih.govlipidmaps.orgchemicalbook.com |
| Molecular Weight | 326.56 g/mol | chemicalbook.com |
| Physical Description | Colorless solid / White shiny fluffy crystalline powder | nih.govchemicalbook.com |
| Solubility in Water | Practically insoluble | hmdb.casolubilityofthings.com |
| Solubility in Organic Solvents | Soluble in ethanol, hexane, chloroform | solubilityofthings.com |
| Source Organism/Material | Type of Source | Relevant Finding/Context | Source(s) |
| Hoya crassipes, Hoya pseudolanceolata | Plant | Reported presence | nih.gov |
| Beeswax | Natural Product | Found as a component | solubilityofthings.com |
| Chicken skin lipids | Animal Tissue | Identified as a minor acid | lipidmaps.org |
| Human milk fat | Human Biological Sample | Found as a component | lipidmaps.org |
| Rickettsia typhi, Rickettsia prowazekii | Bacteria | Found in lipopolysaccharides | lipidmaps.org |
| Candlenut | Plant Seed | Found and showed inhibitory effects in a study | atlantis-press.com |
| Chenopodium album | Plant | Identified as a phytoconstituent in leaves | rjptonline.orgresearchgate.net |
| Radix Ranunculi Ternate | Plant | Methyl this compound isolated | ebi.ac.uk |
| Ficus abutilifolia | Plant | Pentacosyl this compound isolated from stem bark | sciencegate.app |
| Adipose tissue (human) | Human Biological Sample | Measured concentration reported | iarc.fr |
| Punica granatum (Pomegranate) | Plant | Ethyl this compound investigated as potential anticancer agent (Patent application) | gmu.ac.in |
Academic research on this compound is thus integrated into broader investigations of lipid profiles in various biological systems, the chemical composition of natural products with potential bioactivities, and the development and application of analytical methods for lipid analysis. Emerging trajectories appear linked to exploring the potential biological roles or effects associated with its presence in these diverse sources.
Structure
2D Structure
Properties
Molecular Formula |
C21H41O2- |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
henicosanoate |
InChI |
InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3,(H,22,23)/p-1 |
InChI Key |
CKDDRHZIAZRDBW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Natural Occurrence and Distribution of Henicosanoate and Its Derivatives
Biosource Identification and Isolation Methodologies for Henicosanoate
The identification and isolation of this compound and its derivatives from natural sources typically involve various analytical techniques, primarily gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), often following extraction and derivatization steps such as methylation to form fatty acid methyl esters (FAMEs) aquadocs.org. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is also utilized, particularly for the analysis of intact lipids like phospholipids (B1166683) that contain fatty acid chains researchgate.net.
Isolation methodologies often involve solvent extraction of the biological material, followed by chromatographic separation techniques to isolate specific compounds or classes of lipids aquadocs.orgresearchgate.netlifesciencesite.com.
Occurrence in Plant Species and Plant Extracts
Henicosanoic acid and its methyl ester have been detected in a variety of plant species and their extracts. For instance, henicosanoic acid methyl ester has been isolated from the whole plant of Phlomis bracteosa lifesciencesite.com. Henicosanoic acid itself has been reported in Hoya crassipes and Hoya pseudolanceolata, among other organisms nih.gov. It has also been isolated from Caryopteris odorata researchgate.netuq.edu.au. Methyl this compound has been reported in Aloe vera nih.gov. It is also found naturally in plant extracts, such as edible flowers and propolis, typically in low concentrations .
The identification of fatty acids in plants often involves the analysis of fatty acid methyl esters (FAMEs) derived from plant lipids fatplants.net.
| Plant Species / Extract | Compound Detected |
| Hoya crassipes | Henicosanoic acid |
| Hoya pseudolanceolata | Henicosanoic acid |
| Caryopteris odorata | Henicosanoic acid |
| Phlomis bracteosa | Henicosanoic acid methyl ester |
| Aloe vera | Methyl this compound |
| Edible flowers | Methyl this compound |
| Propolis | Methyl this compound |
| Radix Ranunculi Ternate | Henicosanoic acid methyl ester ebi.ac.uk |
Presence in Microbial Systems and Fermentation Products
Henicosanoic acid is present in small amounts in various microorganisms and can aid in their identification by the comparison of their lipid profiles atamanchemicals.com. While extensive data on this compound specifically in microbial fermentation products is not as readily available as for shorter-chain fatty acids, the production of fatty acids, including longer-chain ones, can occur through microbial fermentation processes, such as anaerobic digestion researchgate.netdiva-portal.org. Engineered microbial systems, such as Yarrowia lipolytica and Escherichia coli, have been explored for the production of wax esters, which involve fatty acids iastate.edu.
Although not specifically focused on this compound, studies on microbial fermentation highlight the potential for fatty acid production by anaerobic bacteria using pathways like reverse β-oxidation researchgate.net.
Identification in Non-Human Animal Models and Biological Matrices
Henicosanoic acid has been identified in non-human animal models and various biological matrices. It has been detected in the subcutaneous adipose tissue of beef cattle researchgate.net. It is also found in small amounts in mammalian milk atamanchemicals.com. Henicosanoic acid is a constituent of red blood cell fatty acids and is present in the articular cartilage boundary lubricant atamanchemicals.com. Triacylglycerols containing this compound have been identified in adipose tissue and blood foodb.ca.
| Animal Source / Matrix | Compound Detected |
| Beef cattle (subcutaneous adipose tissue) | Henicosanoic acid |
| Mammalian milk | Henicosanoic acid |
| Red blood cells | Henicosanoic acid |
| Articular cartilage boundary lubricant | Henicosanoic acid |
| Adipose tissue | Triacylglycerols containing this compound foodb.ca |
| Blood | Triacylglycerols containing this compound foodb.ca |
| Wistar rats (brain tissue) | Henicosanoic acid (levels changed with diet) cambridge.org |
Detection in Marine Organisms
Henicosanoic acid can be detected in marine organisms. Studies on the fatty acid composition of marine bivalve mollusks, such as Callista umbonella, involve the identification of various fatty acids using techniques like GC-MS aquadocs.org. While specific concentrations of henicosanoic acid in Callista umbonella are not detailed in the provided snippets, the methodology used indicates the potential for its detection in such organisms. The analysis of fatty acid profiles in marine sediments also reveals the presence of fatty acids originating from microbial communities, including bacteria and eukaryotic algae researchgate.net.
Biosynthesis and Metabolic Pathways of Henicosanoate
Enzymatic Pathways of Henicosanoic Acid Biosynthesis
The enzymatic synthesis of henicosanoic acid involves a series of steps that extend the carbon chain of a precursor molecule.
Precursor Molecules and Carbon Chain Elongation Mechanisms
The biosynthesis of odd-chain fatty acids, including henicosanoic acid, is initiated by using propionyl-CoA as a primer molecule instead of acetyl-CoA, which is used for even-chain fatty acid synthesis. wikipedia.orgwikipedia.org This three-carbon precursor allows for the resulting fatty acid to have an odd number of carbon atoms. The subsequent elongation steps involve the sequential addition of two-carbon units, derived from malonyl-CoA, to the growing acyl chain. wikipedia.orghmdb.canih.govfrontiersin.org
The elongation process for very long-chain fatty acids (VLCFAs), which include henicosanoic acid (C21:0) and longer chains (22 carbons or more), occurs in the endoplasmic reticulum through a four-step cycle catalyzed by the fatty acid elongase (FAE) complex. nih.govnih.govpnas.org This complex adds two carbons to an existing long-chain acyl-CoA precursor. nih.gov
Role of Fatty Acid Synthases and Elongases
While fatty acid synthase (FAS) is the primary enzyme complex responsible for the de novo synthesis of saturated fatty acids up to 16 or 18 carbons (like palmitic acid and stearic acid) using acetyl-CoA and malonyl-CoA, the synthesis of longer-chain fatty acids, including henicosanoic acid, is mediated by fatty acid elongases (ELOVLs). wikipedia.orghmdb.canih.govresearchgate.net ELOVL enzymes are membrane-bound proteins located in the endoplasmic reticulum and are key components of the fatty acid elongation system. nih.govnih.gov They catalyze the initial condensation step in the elongation cycle, which is often the rate-limiting step. Different ELOVL isoforms exhibit substrate specificity for acyl-CoA molecules of varying chain lengths and degrees of saturation. reactome.org The specific ELOVL enzymes involved in the elongation leading to C21:0 would act on a C19:0 precursor, adding two carbons to form the 21-carbon chain.
Biosynthetic Intermediates and Reaction Mechanisms
The elongation cycle catalyzed by the FAE complex involves four sequential reactions:
Condensation: An acyl-CoA (the growing fatty acid chain, starting with propionyl-CoA for odd chains or a longer odd-chain acyl-CoA) condenses with malonyl-CoA, releasing CO2 and CoA, and forming a β-ketoacyl-CoA. This step is catalyzed by a 3-ketoacyl-CoA synthase (KCS). pnas.org
Reduction: The β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), utilizing NADPH as a reductant. pnas.org
Dehydration: The β-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD). pnas.org
Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2,3-enoyl-CoA reductase (ECR), using NADPH. pnas.org
This four-step cycle adds two carbons to the acyl chain, and repeated cycles can produce very long-chain fatty acids like henicosanoic acid.
An overview of the intermediates and enzymes involved in the elongation cycle is shown below:
| Step | Reactant 1 | Reactant 2 | Product | Enzyme Class | Example Enzyme (if specified for VLCFA) |
| Condensation | Acyl-CoA (Cn) | Malonyl-CoA | β-ketoacyl-CoA (Cn+2) | 3-ketoacyl-CoA synthase (KCS) | KCS (various isoforms) |
| Reduction | β-ketoacyl-CoA | NADPH | β-hydroxyacyl-CoA | 3-ketoacyl-CoA reductase (KCR) | KCR1 pnas.org |
| Dehydration | β-hydroxyacyl-CoA | - | trans-2,3-enoyl-CoA | 3-hydroxyacyl-CoA dehydratase (HACD) | PAS2, PTPLA pnas.org |
| Reduction | trans-2,3-enoyl-CoA | NADPH | Acyl-CoA (Cn+2) | trans-2,3-enoyl-CoA reductase (ECR) | ECR/CER10 pnas.org |
Data Table: Key Molecules in Henicosanoic Acid Biosynthesis
| Molecule | Role in Biosynthesis |
| Propionyl-CoA | Primer for odd-chain fatty acid synthesis. wikipedia.orgwikipedia.org |
| Acetyl-CoA | Precursor for malonyl-CoA synthesis. wikipedia.orgwikipedia.org |
| Malonyl-CoA | Two-carbon donor in elongation cycles. wikipedia.orghmdb.canih.govfrontiersin.org |
| NADPH | Reductant in reduction steps. wikipedia.orgpnas.org |
| Acyl-CoA (Cn) | Growing fatty acid chain substrate. |
| β-ketoacyl-CoA | Intermediate in elongation cycle. pnas.org |
| β-hydroxyacyl-CoA | Intermediate in elongation cycle. pnas.org |
| trans-2,3-enoyl-CoA | Intermediate in elongation cycle. pnas.org |
Cellular Compartmentalization of Henicosanoate Synthesis
Fatty acid synthesis in eukaryotic cells is compartmentalized. De novo synthesis of saturated fatty acids up to C16 or C18 primarily occurs in the cytosol, catalyzed by fatty acid synthase. wikipedia.org However, the elongation of these long-chain fatty acids to form very long-chain fatty acids (VLCFAs), including henicosanoic acid, takes place in the endoplasmic reticulum. nih.govnih.gov The enzymes of the fatty acid elongation system, the ELOVLs, KCR, HACD, and ECR, are embedded in the endoplasmic reticulum membrane. nih.govnih.govpnas.org
Formation of this compound Derivatives (Esters, Glycerides) in Biological Systems
Once synthesized, henicosanoic acid, like other fatty acids, can be incorporated into various lipid species through esterification reactions. These derivatives play diverse roles in biological systems, including serving as structural components of membranes and as storage lipids.
Henicosanoic acid can be esterified to glycerol (B35011) to form glycerides, such as mono-, di-, and triglycerides. Triglycerides serve as the primary form of energy storage in many organisms. wikipedia.org The formation of triglycerides involves the sequential acylation of a glycerol backbone, often starting with glycerol-3-phosphate. Fatty acyl-CoA molecules, including henicosanoyl-CoA, are the activated donors for these acylation reactions, catalyzed by acyltransferases.
Furthermore, henicosanoic acid can be incorporated into phospholipids (B1166683) and sphingolipids, which are major components of cellular membranes. wikipedia.orgnih.govnih.gov In phospholipids, fatty acids are esterified to the glycerol backbone, along with a phosphate (B84403) group and a head group. In sphingolipids, a fatty acid is attached to a sphingoid base via an amide linkage, forming a ceramide, which can then be further modified. Very long-chain fatty acids, such as henicosanoic acid, are particularly important constituents of certain sphingolipids, influencing membrane properties and function. nih.govnih.govpnas.org
Data Table: Examples of this compound Derivatives
| Derivative Type | Description | Biological Role(s) |
| Triglycerides | Three fatty acids esterified to glycerol. | Energy storage. wikipedia.org |
| Phospholipids | Two fatty acids and a phosphate group esterified to glycerol. | Major components of cell membranes. wikipedia.org |
| Sphingolipids | Fatty acid linked to a sphingoid base. | Membrane components, signaling molecules. nih.govnih.govpnas.org |
Metabolic Fate and Catabolism of Henicosanoate
β-Oxidation Pathways of Henicosanoic Acid
Beta-oxidation is the central catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA. wikipedia.orgaocs.org This process occurs in the mitochondrial matrix in eukaryotes, although very long-chain fatty acids, typically those with more than 20 carbons, are initially oxidized in peroxisomes before further processing in mitochondria. wikipedia.orgyoutube.com Henicosanoic acid, being a 21-carbon fatty acid, falls into the category of very long-chain fatty acids and would therefore undergo initial beta-oxidation in peroxisomes.
The beta-oxidation pathway involves a sequence of four reactions:
Dehydrogenation, which introduces a trans double bond between the alpha (C2) and beta (C3) carbons, catalyzed by acyl-CoA dehydrogenase. This step produces FADH₂. wikipedia.orglibretexts.org
Hydration of the double bond to form a hydroxyl group on the beta carbon, catalyzed by enoyl-CoA hydratase. wikipedia.orglibretexts.org
Oxidation of the hydroxyl group to a ketone, catalyzed by 3-hydroxyacyl-CoA dehydrogenase. This step produces NADH. wikipedia.orglibretexts.org
Thiolytic cleavage of the bond between the alpha and beta carbons by thiolase, releasing acetyl-CoA and a fatty acyl-CoA shortened by two carbons. libretexts.org
This cycle repeats, progressively shortening the fatty acid chain by two carbons with each turn, producing acetyl-CoA, FADH₂, and NADH. wikipedia.orgaocs.orglibretexts.org Since henicosanoic acid has an odd number of carbon atoms (21), its complete beta-oxidation will yield multiple molecules of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon unit) in the final cycle. The metabolism of propionyl-CoA involves its conversion to succinyl-CoA, an intermediate of the citric acid cycle. libretexts.org
Enzymology of Henicosanoate Degradation and Hydrolysis
The degradation and hydrolysis of this compound involve specific enzymatic activities, primarily lipases for the hydrolysis of this compound esters and acyl-CoA synthetases for the activation of henicosanoic acid.
Characterization of Lipase-Mediated Ester Hydrolysis
Lipases are enzymes that catalyze the hydrolysis of ester bonds in lipids, including fatty acid esters. hmdb.canih.govnih.gov This hydrolysis is a crucial step in releasing free fatty acids, such as henicosanoic acid, from complex lipids like triglycerides or phospholipids (B1166683), making them available for subsequent metabolic processes like beta-oxidation. Pancreatic lipase (B570770), for instance, hydrolyzes esters at the Sn-1 and Sn-3 positions of triacylglycerols. gla.ac.uk Studies on lipase-catalyzed ester hydrolysis have shown that the rate of hydrolysis can be influenced by the chain length of the fatty acid and the alcohol moiety involved in the ester linkage. nih.gov While specific data on lipase-mediated hydrolysis of this compound esters is limited in the provided sources, the general principles of lipase activity on long-chain fatty acid esters apply.
Role of Acyl-CoA Synthetases in Fatty Acid Activation
Before henicosanoic acid can undergo beta-oxidation or be utilized in other metabolic pathways, it must be activated. This activation is catalyzed by acyl-CoA synthetases (also known as acyl-CoA ligases), which form a thioester bond between the fatty acid and coenzyme A (CoA), producing acyl-CoA. aocs.orgwikipedia.orgnih.govwjgnet.com This represents the initial step in fatty acid metabolism, enabling fatty acids to participate in both catabolic and anabolic pathways. wikipedia.org
The activation reaction catalyzed by acyl-CoA synthetases is a two-step process that requires ATP. nih.gov First, the fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate. Second, the acyl-adenylate reacts with CoA to form the acyl-CoA thioester and AMP. wikipedia.orgnih.gov There are different types of acyl-CoA synthetases with varying substrate specificities based on fatty acid chain length. Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with chain lengths typically ranging from 12 to 21 carbons or more. wjgnet.comuniprot.org The formation of henicosanoyl-CoA by a long-chain acyl-CoA synthetase is essential for its entry into the beta-oxidation pathway. aocs.org
Integration of this compound Catabolism into Cellular Energy Metabolism
The catabolism of this compound through beta-oxidation is directly integrated into the cellular energy metabolism. The primary product of beta-oxidation is acetyl-CoA. wikipedia.orgaocs.org Acetyl-CoA can then enter the citric acid cycle (also known as the Krebs cycle or TCA cycle), which takes place in the mitochondrial matrix. wikipedia.orgaocs.org
Within the citric acid cycle, acetyl-CoA is completely oxidized to carbon dioxide, generating reduced electron carriers, specifically NADH and FADH₂. wikipedia.orgaocs.org These electron carriers then transfer electrons to the electron transport chain, located in the inner mitochondrial membrane. wikipedia.orgaocs.org The electron transport chain, coupled with oxidative phosphorylation, is the primary site of ATP production in aerobic respiration. aocs.orgkhanacademy.orgyoutube.com The energy released from the stepwise transfer of electrons is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient that drives ATP synthesis by ATP synthase. aocs.org
For henicosanoic acid, an odd-chain fatty acid, the final round of beta-oxidation yields propionyl-CoA in addition to acetyl-CoA. libretexts.org Propionyl-CoA is converted to succinyl-CoA, which is also an intermediate of the citric acid cycle, further contributing to energy generation. libretexts.org Therefore, the complete catabolism of this compound provides a significant amount of ATP through the combined activities of beta-oxidation, the citric acid cycle, and oxidative phosphorylation. aocs.org This process exemplifies how the breakdown of fatty acids serves as a major source of energy for the cell. chemfont.cafoodb.cawjgnet.com
Advanced Analytical Methodologies for Henicosanoate Research
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis of Henicosanoate
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique for both the qualitative and quantitative analysis of volatile and semi-volatile compounds, including fatty acids like this compound. libretexts.org, filab.fr GC separates components of a mixture based on their boiling points and interaction with the stationary phase, while MS detects and identifies the separated components based on their mass-to-charge ratio and fragmentation patterns. libretexts.org, filab.fr This combination allows for the identification of compounds by comparing their mass spectra and retention times to those of known standards or spectral libraries. libretexts.org, chemlys.com, libretexts.org For quantitative analysis, GC-MS measures the abundance of specific ions produced from the analyte, relating signal intensity to concentration. libretexts.org
Application of this compound as an Internal Standard in Lipidomics and Fatty Acid Profiling
Internal standards are crucial in quantitative GC-MS analysis to compensate for sample preparation losses and variations in instrument performance. lipidmaps.org, nih.gov Methyl heneicosanoate, an ester form of heneicosanoic acid, has been used as an internal standard in the quantification of fatty acids in various matrices, including dairy products and fish. caymanchem.com The stable isotope dilution method, which utilizes deuterated analogues of target analytes as internal standards, is considered a reliable approach for quantitative fatty acid analysis by GC-MS, enhancing precision and accuracy. nih.gov, lipidmaps.org This method involves comparing the ratio of the unlabeled analyte to its deuterated internal standard. lipidmaps.org, nih.gov
Optimization of Chromatographic Parameters for this compound Resolution from Complex Mixtures
Effective separation of this compound from other fatty acids and matrix components in complex biological samples is critical for accurate analysis. Optimization of GC parameters, such as column type, temperature program, carrier gas flow rate, and injection technique, is essential to achieve adequate resolution, sensitivity, and analysis time. gcms.cz, researchgate.net, chromatographyonline.com Factors influencing chromatographic resolution include efficiency, selectivity, and retention factor. gcms.cz Using capillary columns with appropriate stationary phases is common for separating long-chain fatty acid esters. lipidmaps.org For instance, a low-polarity column like Zebron ZB-1 has been shown to provide excellent separation of long-chain fatty acid pentafluorobenzyl esters. lipidmaps.org Temperature programming is often optimized to achieve full resolution over a wide range of fatty acids. lipidmaps.org Optimization strategies can involve one-factor-at-a-time approaches or more complex response surface methodologies. frontiersin.org, researchgate.net
Validation of Purity and Stability of this compound Analytical Standards
The accuracy of quantitative analysis heavily relies on the purity and stability of the analytical standards used. Validation of analytical methods, including assessing the purity and stability of standards, is a critical requirement in analytical chemistry. demarcheiso17025.com, ich.org Method validation typically evaluates characteristics such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness. demarcheiso17025.com, purdue.edu For purity assessment, techniques like HPLC are often employed. fishersci.ca Stability testing ensures that the standard's concentration and integrity remain constant over time under specified storage conditions. lipidmaps.org, chromatographyonline.com According to ICH guidelines, analytical procedures should be validated to demonstrate they are fit for their intended purpose, and this includes verifying the suitability of all test methods under actual conditions of use. demarcheiso17025.com, ich.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and arrangement of atoms. rsc.org, mdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are used to determine the structure of fatty acids and their derivatives. mdpi.com, phcogj.com 1H NMR and 13C NMR are commonly employed, providing insights into the number and types of hydrogen and carbon atoms and their local environments. phcogj.com, nih.gov, chemrxiv.org Analysis of chemical shifts and coupling patterns in NMR spectra allows for the assignment of specific signals to different parts of the molecule, confirming the presence of functional groups and hydrocarbon chains. phcogj.com NMR is considered a crucial tool in determining molecular structures and can provide comprehensive, human-interpretable information. chemrxiv.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is widely used for the assessment of compound purity and the isolation of specific components from complex mixtures. fishersci.ca, mtoz-biolabs.com HPLC separates analytes based on their differential partitioning between a stationary phase and a mobile phase. mtoz-biolabs.com For purity assessment, the chromatogram is analyzed, and the purity is typically determined by calculating the proportion of the main peak area relative to the total peak area. mtoz-biolabs.com The presence of multiple peaks can indicate impurities. mtoz-biolabs.com Coupling HPLC with detectors such as Diode-Array Detection (DAD) or Mass Spectrometry (MS) provides additional information for peak purity assessment by examining the spectra across an eluting peak. chromatographyonline.com While HPLC is effective for purity analysis, challenges can arise with coeluting impurities, particularly those structurally similar to the analyte. chromatographyonline.com For isolation, fractions corresponding to the compound of interest are collected as they elute from the column. waters.com The isolation process in preparative liquid chromatography aims to obtain highly purified compounds for various downstream applications. waters.com
Metabolomics Approaches for Identifying this compound in Biological Samples
Metabolomics is a comprehensive approach that aims to identify and quantify the complete set of small molecules (metabolites) present in a biological sample at a specific time. nih.gov, nih.gov, evotec.com Identifying this compound within the complex mixture of metabolites in biological samples requires sensitive and robust analytical platforms. MS-based metabolomics, often coupled with separation techniques like GC or LC, is a primary platform for metabolite identification and quantification. mdpi.com, nih.gov Untargeted metabolomics aims to capture a broad spectrum of metabolites, allowing for the discovery of novel compounds and unexpected metabolic shifts. evotec.com Targeted metabolomics focuses on the analysis of specific metabolites or groups of metabolites. mdpi.com Databases and spectral libraries are essential tools for identifying metabolites based on their mass spectra and retention times. embl.org While MS offers high sensitivity and resolution, structural identification of isomers can be challenging without chromatographic separation or selective fragmentation. embl.org NMR spectroscopy is also used in metabolomics, providing quantitative and structural information about metabolites without the need for extensive sample preparation. mdpi.com, nih.gov The integration of different analytical techniques and bioinformatics tools is crucial for comprehensive metabolomics analysis. nih.gov
Chemical Synthesis and Derivatization Strategies for Henicosanoate
Laboratory-Scale Synthesis of Methyl Henicosanoate
Laboratory synthesis of methyl this compound is commonly achieved through the esterification of heneicosanoic acid or via transesterification processes.
Esterification of Heneicosanoic Acid with Methanol (B129727)
Esterification is a straightforward method for synthesizing methyl this compound. This process involves the reaction between heneicosanoic acid and methanol. Typically, this reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is often carried out under reflux conditions to facilitate the reaction and improve yield. smolecule.com The reaction results in the formation of methyl this compound and water. To drive the equilibrium towards product formation, an excess of methanol is often used, and the water generated is typically removed from the reaction mixture. aocs.org
A typical procedure for converting fatty acids into fatty acid methyl esters involves heating a mixture of the fatty acid sample with a sulfuric acid-methanol solution under reflux. customs.go.jp After the reaction, the mixture is cooled, transferred to a separatory funnel, and extracted with a non-polar solvent like petroleum ether. customs.go.jp The organic phase is then washed with water to remove acidity, dried, and the solvent is evaporated to yield the fatty acid methyl ester. customs.go.jp
Transesterification Processes for this compound Production
Transesterification is a widely utilized method for synthesizing methyl this compound, particularly favored for its reproducibility and scalability in both laboratory and industrial settings. This process involves the reaction of a triglyceride or a free fatty acid with an alcohol, in this case, methanol, to produce fatty acid methyl esters and glycerol (B35011) (from triglycerides). nih.gov
The transesterification of triglycerides with methanol is commonly catalyzed by a base, such as sodium methoxide (B1231860) or potassium hydroxide, or by an acid catalyst. smolecule.compsu.edu Base-catalyzed transesterification is generally faster but is sensitive to the presence of free fatty acids and water, which can lead to soap formation. psu.eduunirioja.es Acid catalysis, while slower, can esterify free fatty acids simultaneously with the transesterification of triglycerides, making it suitable for feedstocks with higher free fatty acid content. nih.govunirioja.es Enzymatic transesterification using lipases is also an alternative, offering milder reaction conditions, although it can be slower and more costly than chemical catalysis. psu.edu
The transesterification reaction is an equilibrium process. nih.gov To maximize the yield of methyl this compound, an excess of methanol is typically employed, and the glycerol byproduct is often removed to shift the equilibrium towards the products. nih.gov Reaction parameters such as temperature, reaction time, catalyst type and concentration, and the molar ratio of alcohol to oil significantly influence the yield of methyl esters. nih.gov For instance, studies on transesterification for biodiesel production, which involves the synthesis of fatty acid methyl esters, have investigated optimal conditions such as reaction temperature, catalyst concentration, and reaction time to achieve high conversion efficiencies. unirioja.es
Synthetic Routes to Novel this compound Analogs and Conjugates
Beyond the simple methyl ester, synthetic strategies are employed to create novel this compound analogs and conjugates for various research purposes, including mechanistic studies and the exploration of new biological activities.
Synthesis of Phosphonate (B1237965) Analogs of this compound
Phosphonate analogs of fatty acids, where a phosphorus atom replaces a carbon or is incorporated into the chain, are synthesized to create molecules with altered chemical and biological properties. These analogs can serve as tools to investigate metabolic pathways or enzyme mechanisms. beilstein-journals.orgkyushu-u.ac.jp
The synthesis of phosphonate analogs often involves the formation of a carbon-phosphorus bond. Methods can include the reaction of phosphonates with epoxides or the use of coupling reactions to attach a phosphonate moiety to a fatty acid backbone or a related structure. beilstein-journals.orgd-nb.info For instance, the synthesis of phosphonate analogs has been reported using reactions involving dimethyl methylphosphonate (B1257008) and epoxides, catalyzed by Lewis acids like boron trifluoride. beilstein-journals.org Another approach involves the reaction of dialkyl phosphonates with various electrophiles, such as alkyl halides or aldehydes, to form the carbon-phosphorus bond, followed by dealkylation to yield the phosphonic acid. d-nb.info Palladium-catalyzed reactions have also been explored in the synthesis of phosphonate analogs. nih.gov
While specific examples for this compound phosphonate analogs are not extensively detailed in the provided snippets, the general synthetic strategies for fatty acid phosphonate analogs involve building the carbon chain and incorporating the phosphonate group through P-C bond formation, often followed by deprotection steps. beilstein-journals.orgd-nb.infonih.gov
Design and Synthesis of Complex Ester Derivatives
The design and synthesis of complex ester derivatives of this compound involve creating molecules where henicosanoic acid is esterified with various alcohols, or where the this compound structure is modified with additional functional groups and then esterified. This can lead to the formation of branched esters, esters of polyols, or esters incorporating other lipid or non-lipid moieties. mdpi.comiastate.edugoogle.com
Synthetic routes often involve the reaction between a modified henicosanoic acid or a this compound ester and an alcohol or a molecule containing a hydroxyl group. mdpi.comiastate.edu These reactions can be catalyzed by acids, bases, or enzymes. iastate.edu For example, the synthesis of complex fatty acid esters, such as fatty acid esters of hydroxy fatty acids (FAHFAs), involves the strategic introduction of ester bonds along a hydroxy fatty acid chain. mdpi.com Methods described for synthesizing complex fatty acid ester derivatives include the esterification of fatty acids with various alcohols, sometimes utilizing catalysts or specific reaction conditions to control selectivity and yield. iastate.edu The creation of branched fatty esters has also been demonstrated through reactions involving epoxidized fatty acid esters and carboxylic acids. google.com
The design of these complex esters is often driven by the desired physical or biological properties, such as improved lubrication, altered metabolic fate, or the ability to act as signaling molecules or components of drug delivery systems. mdpi.comiastate.edu
Preparation of Labeled this compound for Mechanistic Studies
isotopically labeled this compound molecules are crucial tools for tracing metabolic pathways, studying enzyme mechanisms, and quantifying lipids in biological systems. Labeling typically involves incorporating stable isotopes such as deuterium (B1214612) (), tritium (B154650) (), or carbon-13 (), or radioactive isotopes like carbon-14 (B1195169) () or tritium. aocs.orgnih.govnih.govresearchgate.net
The synthesis of labeled this compound can be achieved by incorporating the isotope into the methanol used for esterification or into the heneicosanoic acid itself. For instance, methyl esters labeled with tritium in the methyl group have been prepared by esterification of fatty acids with boron trifluoride and tritiated methanol. aocs.org Alternatively, labeled heneicosanoic acid can be synthesized through various routes that introduce the isotope at specific positions in the hydrocarbon chain or the carboxyl group. nih.govresearchgate.net
Research on labeled fatty acids has a long history, with early studies utilizing stereospecifically labeled hydrogen isotopes to investigate the mechanisms of oxygenase and desaturase enzymes. nih.govnih.gov Modern techniques include mechanochemical procedures for oxygen-17 () or oxygen-18 () labeling of fatty acids, which can involve carboxylic acid activation/hydrolysis or saponification approaches. researchgate.net The choice of labeling strategy depends on the specific scientific question being addressed and the desired position and type of isotopic label. nih.govresearchgate.net
Molecular and Cellular Roles of Henicosanoate in Model Biological Systems Non Human Focus
Interaction with Biological Membranes and Influence on Membrane Properties
Modulation of Gene Expression Pathways Related to Lipid Homeostasis in Cells
Fatty acids are key regulators of gene expression, particularly for genes involved in lipid metabolism. They can act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and can influence the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs). These pathways control the expression of genes involved in fatty acid synthesis, oxidation, and transport.
While it is plausible that henicosanoate or its derivatives could modulate these pathways, direct evidence of this compound binding to PPARs or affecting SREBP signaling in non-human cells is currently lacking. Studies on other VLCFAs suggest potential involvement in these regulatory networks, but specific research on this compound is needed to confirm its role.
Impact on Cellular Signaling Cascades and Biochemical Networks
Fatty acids and their derivatives can function as second messengers in various signaling cascades, influencing the activity of enzymes like protein kinase C and modulating intracellular calcium levels. These signaling events can affect a wide range of cellular processes, from proliferation to apoptosis. The unique structure of an odd-chain VLCFA like this compound might lead to the generation of specific signaling molecules upon its metabolism. However, there is a significant gap in the literature regarding the specific impact of this compound on cellular signaling pathways in non-human organisms.
Mechanistic Studies of this compound as a Substrate or Ligand for Enzymes
The metabolism and biological activity of this compound are dependent on its interaction with various enzymes.
Lipases are enzymes that hydrolyze triglycerides. Their substrate specificity is determined by factors such as the length and saturation of the fatty acid chains. While general principles of lipase (B570770) specificity are understood, there is a lack of studies that have specifically investigated the activity of lipases on triglycerides containing this compound (trihenicosanoin). Research on microbial lipases has shown varied specificity for fatty acids of different chain lengths, but data for C21:0 is not specified.
The metabolic fate of this compound in non-human organisms is an area of ongoing research. One study has identified the presence of henicosanoic acid in several species of anaerobic gut fungi, including Neocallimastix, Orpinomyces, Caecomyces, and Piromyces. The relative amounts of henicosanoic acid varied among the different fungal species, suggesting species-specific differences in its metabolism or incorporation. For instance, the highest amount of henicosanoic acid was found in Orpinomyces sp. (GMLF5), while the lowest amount was detected in Caecomyces sp. (GMLF12) scielo.br. This finding indicates that microorganisms in the rumen can metabolize or synthesize this odd-chain fatty acid, though the specific enzymatic pathways involved have not been elucidated.
Role in Plant Lipid Metabolism and Development (e.g., membrane composition, signaling)
Very-long-chain fatty acids are crucial for various aspects of plant growth and development. They are components of cell membranes, storage lipids in seeds, and precursors for signaling molecules and cuticular waxes.
Henicosanoic acid has been detected in the seeds of Brassica napus L. (rapeseed). A study investigating the effect of nighttime temperature on the fatty acid content of developing seeds found that the levels of henicosanoic acid (C21:0) were influenced by temperature variations nih.gov. This suggests a potential role for this fatty acid in the adaptation of plants to environmental stress. While the precise functions of this compound in plant membranes and signaling pathways are not yet fully understood, its presence and response to environmental cues point towards its involvement in plant lipid metabolism and developmental processes. Fatty acids and their derivatives are known to act as signaling molecules in plants, regulating defense responses and developmental programs researchgate.net. As a VLCFA, this compound could potentially serve as a precursor for such signaling molecules.
Significance in Microbial Metabolic Processes and Biodegradation
The microbial breakdown of long-chain fatty acids, including odd-chain fatty acids like this compound, is a critical component of the carbon cycle. While specific studies focusing exclusively on the biodegradation of this compound are not extensively documented, the metabolic pathways for long-chain fatty acids are well-established and can be applied to understand its fate in microbial systems. The primary mechanism for the degradation of saturated fatty acids is the β-oxidation pathway.
In this process, the fatty acid is sequentially broken down to produce acetyl-CoA, and in the case of odd-chain fatty acids, a terminal propionyl-CoA molecule. For this compound (C21:0), this process would involve nine cycles of β-oxidation, yielding nine molecules of acetyl-CoA and one molecule of propionyl-CoA. These products then enter central metabolic pathways, such as the citric acid cycle, for energy production or are utilized as precursors for biosynthesis.
Certain microorganisms are known for their ability to degrade long-chain fatty acids and hydrocarbons. While specific species that metabolize this compound are not extensively reported, bacteria from genera such as Pseudomonas are known for their metabolic versatility and capacity to degrade a wide range of organic compounds, including fatty acids. The initiation of this degradation process typically involves the activation of the fatty acid to its coenzyme A (CoA) ester, henicosanoyl-CoA, which is then transported into the cell and directed to the β-oxidation pathway.
The table below outlines the theoretical products of the complete β-oxidation of this compound.
| Starting Molecule | Number of β-oxidation Cycles | Acetyl-CoA Produced | Propionyl-CoA Produced |
| This compound (C21:0) | 9 | 9 | 1 |
This table illustrates the theoretical yield of key metabolic intermediates from the β-oxidation of one molecule of this compound.
Contribution to Lipid Profiles in Non-Human Animal Models (e.g., in vitro macrophage studies, insect biochemistry)
This compound is also a component of the lipid profiles of various non-human animal models, where it contributes to cellular structure and signaling.
In Vitro Macrophage Studies:
Macrophages are crucial cells of the innate immune system, and their cellular functions are significantly influenced by their lipid composition. In vitro studies have demonstrated that macrophages can incorporate exogenous fatty acids into their cellular lipids, which can modulate their inflammatory responses. While studies specifically detailing the effects of this compound on macrophage lipid profiles are limited, research on odd-chain fatty acids provides valuable insights.
When macrophages are exposed to odd-chain fatty acids, these can be incorporated into cellular phospholipids (B1166683), altering membrane fluidity and the composition of lipid rafts. This, in turn, can affect signaling pathways that govern inflammatory responses. For instance, the incorporation of odd-chain fatty acids can influence the production of inflammatory mediators. However, specific data on how this compound directly impacts the pro-inflammatory or anti-inflammatory phenotype of macrophages requires further investigation.
Insect Biochemistry:
In insects, long-chain fatty acids are fundamental components of cuticular lipids, which form a protective waxy layer on the exoskeleton to prevent desiccation and protect against pathogens. These fatty acids are also precursors for the biosynthesis of cuticular hydrocarbons and chemical signals such as pheromones.
Furthermore, fatty acids are precursors to pheromones that mediate critical behaviors such as mating and aggregation. For example, the alkane analog of this compound, n-heneicosane, has been identified as a component of the aggregation pheromone in the termite Reticulitermes speratus. This suggests that this compound could serve as a biosynthetic precursor to this semiochemical, highlighting its potential role in insect chemical communication.
The table below summarizes the known and potential roles of this compound in these non-human animal models.
| Model System | Known/Potential Role of this compound |
| In vitro Macrophages | Incorporation into cellular lipids, potential modulation of membrane properties and inflammatory signaling. |
| Insect Biochemistry | Component of cuticular waxes, potential precursor to cuticular hydrocarbons and pheromones (e.g., n-heneicosane). |
This table provides a summary of the contributions of this compound to the lipid profiles and functions in the specified non-human animal models, based on current scientific understanding.
Comparative Biochemical Analyses of Henicosanoate
Structural and Functional Comparison with Other Saturated Fatty Acids
Saturated fatty acids (SFAs) are a class of lipids characterized by a hydrocarbon chain with only single bonds. byjus.com They can be categorized by the length of their carbon chain, which significantly influences their physical properties and biological functions. tandfonline.comhealthline.com Henicosanoate, with its 21-carbon backbone, is classified as a very-long-chain fatty acid (VLCFA), a group that includes fatty acids with 20 or more carbon atoms. nih.govcreative-proteomics.com
Structurally, the length of the acyl chain is a primary determinant of a fatty acid's physical properties. As the chain length increases, the melting point rises due to stronger van der Waals forces between the molecules. This trend is evident when comparing common SFAs of varying lengths. Functionally, this chain length dictates how the fatty acid is incorporated into cellular structures and its subsequent metabolic processing. nih.gov
Longer-chain SFAs like palmitic acid (C16:0) and stearic acid (C18:0) are fundamental components of cellular membranes and are readily involved in energy metabolism. nih.gov In contrast, VLCFAs such as this compound and its longer counterparts (e.g., lignoceric acid, C24:0) have more specialized roles. They are key constituents of complex lipids like sphingolipids and ceramides, which are crucial for the integrity and function of membranes, particularly in the nervous system. nih.govlipotype.com The presence of VLCFAs in these lipids can alter membrane thickness and rigidity, contributing to the formation of specialized subdomains like lipid rafts. lipotype.com Studies on intestinal epithelial cells have shown that longer-chain SFAs (C16:0 and C18:0) are less readily β-oxidized and can impair mitochondrial function compared to shorter-chain SFAs (C12:0 and C14:0), suggesting that chain length is a critical factor in cellular energy metabolism and barrier function. nih.gov
| Fatty Acid Name | Lipid Number | Chemical Formula | Chain Length Category | Melting Point (°C) |
|---|---|---|---|---|
| Lauric Acid | C12:0 | CH₃(CH₂)₁₀COOH | Medium-Chain | 44.2 |
| Myristic Acid | C14:0 | CH₃(CH₂)₁₂COOH | Long-Chain | 54.4 |
| Palmitic Acid | C16:0 | CH₃(CH₂)₁₄COOH | Long-Chain | 62.9 |
| Stearic Acid | C18:0 | CH₃(CH₂)₁₆COOH | Long-Chain | 69.6 |
| Arachidic Acid | C20:0 | CH₃(CH₂)₁₈COOH | Very-Long-Chain | 75.4 |
| Henicosanoic Acid | C21:0 | CH₃(CH₂)₁₉COOH | Very-Long-Chain | 74.3 |
| Behenic Acid | C22:0 | CH₃(CH₂)₂₀COOH | Very-Long-Chain | 79.9 |
| Lignoceric Acid | C24:0 | CH₃(CH₂)₂₂COOH | Very-Long-Chain | 84.2 |
Differential Metabolic Fates and Biological Activities of Saturated vs. Unsaturated Fatty Acids (including this compound)
The metabolic processing and biological effects of fatty acids are profoundly influenced by the presence or absence of double bonds in their hydrocarbon tails. medicalnewstoday.com Saturated fatty acids like this compound lack double bonds, resulting in straight, flexible chains that pack together tightly. Unsaturated fatty acids, conversely, contain one or more double bonds, which introduce kinks into the chain, preventing tight packing and leading to a liquid state at room temperature. byjus.comhealthline.com
These structural differences lead to distinct metabolic fates. Unsaturated fats are generally oxidized more readily than saturated fats. nih.gov The metabolism of SFAs, particularly long-chain and very-long-chain variants, is complex. While they serve as energy sources, they are also substrates for the synthesis of other lipids and signaling molecules. nih.gov VLCFAs, including this compound, undergo initial oxidation in peroxisomes because they are poor substrates for the mitochondrial β-oxidation machinery. nih.gov
The biological activities also differ significantly. Unsaturated fatty acids, especially polyunsaturated fatty acids (PUFAs), are precursors to a wide range of signaling molecules and are known to uniquely alter the properties of cell membranes by influencing the behavior of lipid rafts. medicalnewstoday.comnih.gov High intake of certain SFAs has been associated with elevated levels of low-density lipoprotein (LDL) cholesterol. medicalnewstoday.com However, it is now understood that not all SFAs have the same physiological effects, with chain length being a key differentiating factor. tandfonline.com VLCFAs, for instance, are integral to specific biological structures and their metabolism is critical; genetic defects in VLCFA-metabolizing enzymes lead to severe inherited diseases. nih.govcreative-proteomics.com
| Characteristic | Saturated Fatty Acids (e.g., this compound) | Unsaturated Fatty Acids (e.g., Oleic Acid) |
|---|---|---|
| Structure | No double bonds in the acyl chain. byjus.com | One or more double bonds in the acyl chain. nih.gov |
| Physical State at Room Temp. | Solid. healthline.com | Liquid. healthline.com |
| Metabolic Oxidation | Less readily oxidized; VLCFAs require initial oxidation in peroxisomes. nih.govnih.gov | More readily oxidized for energy. nih.gov |
| Primary Biological Roles | Energy storage; key structural components of membranes and complex lipids (sphingolipids, ceramides). nih.govlipotype.com | Energy source; maintain membrane fluidity; precursors to signaling molecules (eicosanoids). nih.gov |
| Impact on Membrane Structure | Increase membrane rigidity and order; contribute to lipid raft formation. lipotype.com | Increase membrane fluidity; can alter lipid raft composition and protein function. nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, aiming to correlate the chemical structure of a compound with its biological activity. For fatty acids like this compound, SAR studies would involve synthesizing and evaluating derivatives and analogs to understand how specific structural modifications influence their metabolic fate and function. While specific SAR studies on this compound derivatives are not extensively documented in public literature, the principles can be extrapolated from research on other fatty acids.
Key structural features of a fatty acid that can be modified to alter its activity include:
Acyl Chain Length: As discussed, chain length is a critical determinant of a fatty acid's physical properties and biological role. Shortening or lengthening the 21-carbon chain of this compound would be expected to alter its substrate specificity for enzymes involved in elongation and degradation, as well as its incorporation into complex lipids. nih.gov
Modification of the Carboxyl Group: The carboxylic acid head group is essential for the activation of fatty acids to their CoA thioesters, a prerequisite for most metabolic pathways. nih.gov Esterification or amidation of this group, creating ester or fatty acid amide derivatives, would block this activation. Such modifications are a common strategy to create metabolic inhibitors or probes. For example, the synthesis of various carboxamide derivatives of other carboxylic acids has been shown to modulate their biological activity, turning them into enzyme inhibitors or receptor antagonists. nih.govnih.govmdpi.com
Introduction of Unsaturation or Functional Groups: Introducing double bonds (desaturation) into the acyl chain would convert this compound from a saturated to an unsaturated fatty acid, drastically changing its shape and physical properties, which would in turn alter its interaction with membranes and enzymes. nih.gov Similarly, adding functional groups like hydroxyl (–OH) groups can create new biological activities. For instance, the synthesis and evaluation of ω-hydroxy polyunsaturated fatty acids have revealed potent and specific biological effects not seen in their non-hydroxylated parent compounds. escholarship.org
These principles suggest that synthetic analogs of this compound could be designed to probe or modulate the pathways in which VLCFAs are involved. For example, a non-metabolizable analog could be used to study its binding to receptors or transport proteins without the complication of metabolic breakdown. nih.gov
Future Directions in Henicosanoate Research
Elucidation of Novel Biosynthetic and Catabolic Enzymes Specific to Henicosanoate
A key area for future research involves the identification and characterization of the specific enzymes responsible for the biosynthesis and catabolism of this compound. While general pathways for saturated fatty acid metabolism are known, enzymes with distinct specificities for very-long-chain fatty acids like this compound may exist. Research should focus on employing techniques such as genomics, transcriptomics, and proteomics to identify candidate genes and proteins involved in this compound synthesis and degradation. nih.govfrontiersin.orguv.esfrontiersin.org Subsequent biochemical studies will be crucial to confirm the enzymatic activity and characterize their kinetic properties, substrate specificities, and regulatory mechanisms. Understanding these enzymes is fundamental to manipulating this compound levels in biological systems for potential therapeutic or industrial applications. Research into the mechanisms of action of functional enzymes at cellular and molecular levels is an ongoing area of study. sin-chn.com
Advanced Spectroscopic Characterization of this compound-Biomolecule Interactions
Investigating the interactions between this compound and other biomolecules, such as proteins, lipids, and membranes, at an atomic or molecular level is another critical future direction. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Surface Plasmon Resonance (SPR), can provide detailed insights into the binding affinities, kinetics, and structural changes upon interaction. researchgate.netrapidnovor.comnih.gov For instance, NMR can elucidate the conformation of this compound when bound to proteins or integrated into lipid bilayers, while SPR can quantify the real-time binding events with high sensitivity. rapidnovor.com Single-molecule characterization techniques, such as Atomic Force Microscopy (AFM) and Optical Tweezers, could also be employed to study the mechanical properties and dynamics of membranes influenced by this compound. bruker.com These studies will help unravel the molecular mechanisms underlying this compound's biological effects and its potential roles in cellular structures and signaling pathways.
Development of Advanced Computational Models for this compound Metabolism and Interactions
Computational modeling plays an increasingly vital role in modern biological research, and its application to this compound is a promising future avenue. Developing advanced computational models, such as constraint-based models and molecular dynamics simulations, can provide a framework for understanding this compound metabolism and its interactions within complex biological networks. biorxiv.orgnih.govnih.gov These models can integrate diverse experimental data, predict metabolic fluxes, simulate the behavior of this compound in different cellular compartments, and model its interactions with target biomolecules. nih.govnih.gov Computational approaches can also be used to identify potential enzymatic targets for modulating this compound levels or to screen for molecules that interact with this compound-binding proteins. nih.gov The use of computational modeling can improve the understanding of metabolic regulation and control. biorxiv.org
Exploration of Undiscovered Mechanistic Roles in Diverse Biological Systems
The specific mechanistic roles of this compound in various biological systems are still largely unexplored. Future research should aim to identify and characterize these roles in diverse organisms and physiological contexts. This could involve investigating its potential functions in cell signaling, membrane dynamics, energy storage, or as a precursor for other bioactive molecules. Given its presence in certain plant extracts, research could also explore its ecological roles or potential bioactivity in other organisms. dokumen.pubrjptonline.orgnih.govresearchgate.net Techniques such as targeted gene manipulation, metabolic engineering, and phenotypic analysis in model organisms can help to uncover the specific biological processes influenced by this compound and the underlying mechanisms. uv.es
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
